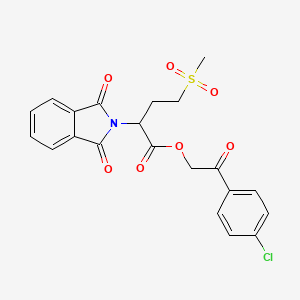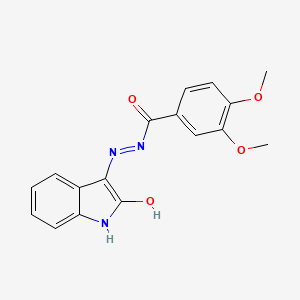![molecular formula C18H20BrN3O3 B10877791 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877791.png)
4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound with the molecular formula C({18})H({20})BrN({3})O({3}) This compound features a brominated phenol core, a nitrobenzyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2-hydroxybenzaldehyde.
Formation of Piperazine Derivative: The brominated intermediate is then reacted with 3-nitrobenzyl chloride in the presence of piperazine under basic conditions to form the piperazine derivative.
Final Coupling: The final step involves the coupling of the piperazine derivative with the brominated phenol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation reactions to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})).
Reduction: Hydrogen gas (H({2})).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K({3})).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperazine ring and nitrobenzyl group suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The specific interactions of 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL with biological macromolecules are of significant interest.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Similar in structure but lacks the piperazine moiety.
3-Nitrobenzyl bromide: Contains the nitrobenzyl group but lacks the phenol and piperazine components.
4-(3-Nitrobenzyl)piperazine: Contains the piperazine and nitrobenzyl groups but lacks the brominated phenol.
Uniqueness
4-BROMO-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
Molecular Formula |
C18H20BrN3O3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrN3O3/c19-16-4-5-18(23)15(11-16)13-21-8-6-20(7-9-21)12-14-2-1-3-17(10-14)22(24)25/h1-5,10-11,23H,6-9,12-13H2 |
InChI Key |
LNUDVIBPYDFDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)


![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)
![N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide](/img/structure/B10877756.png)
![N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10877763.png)

![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)

![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)
![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)
![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
